5-bromonaphthalene-2-sulfonic Acid

Overview

Description

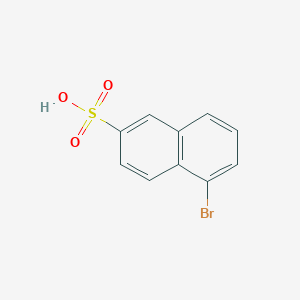

5-Bromonaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7BrO3S. It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and a sulfonic acid group at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-bromonaphthalene-2-sulfonic acid typically involves the bromination of naphthalene-2-sulfonic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the use of bromine and naphthalene-2-sulfonic acid in a solvent such as acetic acid, with the reaction being monitored and controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters.

Reduction Reactions: The bromine atom can be reduced to form naphthalene-2-sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

Reduction: Reagents such as zinc dust or sodium borohydride are used under mild conditions.

Major Products Formed

Substitution: Products include naphthalene-2-sulfonic acid derivatives with different substituents.

Oxidation: Products include sulfonate esters.

Reduction: The major product is naphthalene-2-sulfonic acid.

Scientific Research Applications

Intermediate in Dye and Pharmaceutical Synthesis

5-Bromonaphthalene-2-sulfonic acid serves as an intermediate in the production of various dyes and pharmaceuticals. Its reactivity allows for further functionalization, leading to compounds with specific biological activities .

Analytical Chemistry

In analytical chemistry, this compound is utilized for its ability to form stable complexes with metal ions, which can be exploited in spectrophotometric analysis. The sulfonic acid group enhances solubility in aqueous solutions, making it easier to analyze .

Biological Interaction Studies

Research indicates that this compound may interact with proteins or enzymes due to its sulfonic acid group. Preliminary studies suggest potential effects on enzyme activity, warranting further investigation into its biological implications .

Case Study 1: Synthesis of 5-Bromo-2-Naphthol

A significant application of this compound is its conversion to 5-bromo-2-naphthol via the Sandmeyer reaction. This method demonstrates high yields due to the protective role of the sulfonic acid group, which prevents unwanted side reactions during synthesis .

| Step | Description | Yield |

|---|---|---|

| 1 | Sulfonation of 5-amino-2-naphthol | ~90% |

| 2 | Sandmeyer Reaction to form 5-bromo-2-naphthol | ~56% |

This synthesis pathway is beneficial for large-scale production due to its efficiency and simplicity.

Case Study 2: Antiviral Activity

Compounds containing sulfonic acid groups have been studied for their antiviral properties. Research has indicated that derivatives of sulfonated naphthalenes exhibit activity against viruses such as HIV and HSV . The mechanism involves enhancing bioavailability through protection strategies that mask the sulfonate groups during metabolic processes.

Mechanism of Action

The mechanism of action of 5-bromonaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and sulfonic acid group facilitate binding to active sites, leading to inhibition or modification of enzyme activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Naphthalene-2-sulfonic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Chloronaphthalene-2-sulfonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

5-Iodonaphthalene-2-sulfonic acid:

Uniqueness

5-Bromonaphthalene-2-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Biological Activity

5-Bromonaphthalene-2-sulfonic acid (BN2SA) is an organic compound with significant biological and chemical properties. This compound, characterized by its bromine and sulfonic acid functional groups, has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrO3S. Its structure consists of a naphthalene ring with a bromine atom at the 5-position and a sulfonic acid group at the 2-position. This unique configuration contributes to its reactivity and biological activity.

The biological activity of BN2SA is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and proteins. The sulfonic acid group enhances solubility in aqueous environments, facilitating interactions with polar biological targets. The bromine atom can participate in electrophilic substitutions, influencing enzyme kinetics and protein folding.

Key Mechanisms Include:

- Enzyme Inhibition : BN2SA has been shown to inhibit specific enzymes by binding to their active sites, thus altering their catalytic activity. This property is particularly useful in studying enzyme mechanisms.

- Protein Interactions : The compound can modify protein structures through sulfonation reactions, impacting protein function and stability.

- Redox Reactions : BN2SA can undergo redox reactions that affect cellular pathways, potentially leading to changes in cell signaling and metabolism.

Enzyme Studies

BN2SA is frequently employed as a tool in enzymatic studies. It serves as an inhibitor for various enzymes, allowing researchers to dissect metabolic pathways and understand enzyme mechanisms. For instance, it has been used to study the inhibition of certain sulfatases, which play critical roles in sulfate metabolism.

Drug Development

Research indicates that BN2SA derivatives exhibit potential as therapeutic agents. Its ability to modify biomolecules makes it a candidate for developing drugs targeting specific diseases, including cancer and infectious diseases. For example, studies have explored its application in enhancing the bioavailability of sulfonic acid-containing drugs by utilizing BN2SA as a protecting group during synthesis .

Case Studies

- Inhibition of Sulfatases : A study investigated the inhibitory effects of BN2SA on arylsulfatase A, revealing that it competes with substrate binding, thereby providing insights into enzyme regulation mechanisms.

- Drug Delivery Systems : Research has explored the use of BN2SA derivatives in drug delivery systems. By modifying the sulfonic acid group, researchers have improved the solubility and stability of certain pharmaceutical compounds .

- Environmental Impact Studies : BN2SA has been utilized in studies assessing its environmental persistence and toxicity. Its brominated structure raises concerns regarding bioaccumulation and ecological effects .

Comparative Analysis

To better understand the significance of BN2SA in biological contexts, a comparison with structurally similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloronaphthalene-2-sulfonic Acid | Chlorine instead of bromine | Similar enzyme inhibition properties |

| Naphthalene-2-sulfonic Acid | Lacks halogen substitution | Less reactive; limited biological applications |

| 5-Iodonaphthalene-2-sulfonic Acid | Iodine substitution | Enhanced reactivity; potential for different biological interactions |

Properties

IUPAC Name |

5-bromonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRGAWQYHZLOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432640 | |

| Record name | 5-bromonaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179419-11-5 | |

| Record name | 5-Bromo-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179419-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromonaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.